molecular formula C13H17BrN2O B1399227 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316222-14-6

1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399227
CAS No.: 1316222-14-6
M. Wt: 297.19 g/mol
InChI Key: HUGBMTGOEQPRBI-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.

    Formation of Piperidine Derivative: 5-bromopyridine is then reacted with piperidine to form the piperidine derivative.

    Attachment of Ethanone Group: The final step involves the attachment of the ethanone group to the piperidine derivative through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the ethanone group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 1-(3-((5-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
  • 1-(3-((5-Fluoropyridin-3-yl)methyl)piperidin-1-yl)ethanone
  • 1-(3-((5-Methylpyridin-3-yl)methyl)piperidin-1-yl)ethanone

Uniqueness: 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which is important in drug design and molecular recognition.

Properties

IUPAC Name

1-[3-[(5-bromopyridin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10(17)16-4-2-3-11(9-16)5-12-6-13(14)8-15-7-12/h6-8,11H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGBMTGOEQPRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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